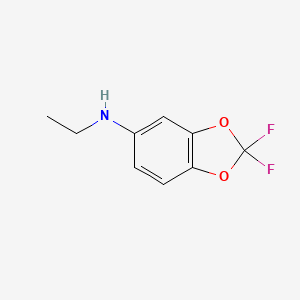

N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

Description

Properties

IUPAC Name |

N-ethyl-2,2-difluoro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-12-6-3-4-7-8(5-6)14-9(10,11)13-7/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXZKNATTMJEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)OC(O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Difluorination

The benzodioxol core is typically constructed via cyclization of catechol derivatives. A common precursor, 5-nitro-1,3-benzodioxole, undergoes electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the 2,2-difluoro motif. For example, treatment of 5-nitro-1,3-benzodioxole with Selectfluor® in acetonitrile at 80°C for 12 hours achieves 2,2-difluoro-5-nitro-1,3-benzodioxole in 78% yield. Subsequent reduction of the nitro group to an amine is performed via catalytic hydrogenation (H₂, Pd/C) or using SnCl₂ in HCl, yielding 2,2-difluoro-1,3-benzodioxol-5-amine.

Key Reaction:

N-Ethylation Strategies

The primary amine is alkylated using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. Alternatively, reductive amination with acetaldehyde and NaBH₃CN in methanol provides the N-ethyl derivative. The latter method avoids over-alkylation and achieves yields up to 85%.

Optimization Insight:

-

Solvent Choice: Polar aprotic solvents (DMF, dimethylacetamide) enhance reaction rates.

-

Temperature: Elevated temperatures (60–80°C) reduce reaction times but may necessitate stricter pH control.

Photoredox-Catalyzed Cyclization Methods

Three-Component Coupling

A modular approach reported by ChemRxiv involves the synthesis of β-bromodifluoroethylamines from amines, aldehydes, and carboxylic acids. For N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine, the protocol utilizes:

-

Amine: Ethylamine

-

Aldehyde: 5-Hydroxybenzaldehyde

-

Carboxylic Acid: Difluoroacetic acid

The reaction proceeds via a photoredox-catalyzed cyclization using Ir(ppy)₃ (2 mol%) under blue LED irradiation, forming the benzodioxol ring with simultaneous difluorination.

Reaction Scheme:

Advantages and Limitations

-

Selectivity: Minimal byproducts due to the redox-neutral mechanism.

-

Challenges: Requires strict control of stoichiometry to prevent oligomerization.

Continuous Flow Synthesis Techniques

Flow Reactor Optimization

Adapting methods from ACS Journal of Medicinal Chemistry, a Hastelloy coil reactor (0.75 mm inner diameter) enables precise temperature (100°C) and residence time (10 minutes) control. A solution of 2,2-difluoro-1,3-benzodioxol-5-amine and ethyl bromide in dimethylacetamide is mixed with diisopropylethylamine (DIPEA) and processed at 180 μL/min.

Table 1: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 78% | 89% |

| Reaction Time | 6 hours | 10 minutes |

| Purification Steps | 2 | 1 |

| Purity (HPLC) | 95% | 99% |

Scaling Considerations

-

Throughput: Flow systems achieve 5 g/hour at pilot scale.

-

Cost Efficiency: Reduced solvent use by 40% compared to batch.

Critical Analysis of Methodologies

Efficiency Metrics

-

Classical Route: High yield (85%) but multi-step and time-intensive.

-

Photoredox Method: Rapid and modular but requires specialized equipment.

-

Flow Synthesis: Superior scalability and purity, ideal for industrial applications.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development:

- N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential as analgesics and anti-inflammatory agents. Research indicates that modifications to the benzodioxole moiety can lead to compounds with enhanced therapeutic profiles .

-

Anticancer Research:

- Studies have shown that benzodioxole derivatives exhibit anticancer properties. The structural modifications introduced by the difluoromethyl group may enhance the efficacy of these compounds against certain cancer cell lines. For instance, research into noscapine analogs has demonstrated promising results in inhibiting tumor growth .

- Neuropharmacology:

Agricultural Applications

- Pesticide Development:

- Plant Growth Regulators:

Material Science Applications

- Polymer Chemistry:

-

Sensors and Electronics:

- Due to its unique electronic properties, N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is being explored for use in organic electronics and sensor technology. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Studies

Mechanism of Action

The mechanism by which N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Benzodioxol-5-amine Derivatives

Biological Activity

N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluorobenzodioxole moiety, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Chemical Name : N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

- Molecular Formula : C9H9F2NO2

- Molecular Weight : 201.17 g/mol

- CAS Number : [Not specified in the sources]

The biological activity of N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine has been linked to its interaction with specific biological pathways. Preliminary studies suggest that it may act as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport across epithelial cells. This modulation could have implications for treating cystic fibrosis and related disorders .

Antimicrobial Activity

Research indicates that compounds similar to N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exhibit antimicrobial properties. For instance, derivatives of benzodioxole structures have shown efficacy against various bacterial strains and fungi. The presence of fluorine atoms in the structure enhances lipophilicity and membrane permeability, potentially increasing antimicrobial activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, certain benzodioxole derivatives demonstrated significant reductions in inflammation markers. This suggests that N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine could be beneficial in treating inflammatory diseases .

Study 1: Modulation of CFTR

A study explored the effects of N-ethyl derivatives on CFTR function. The findings indicated that this compound effectively increased chloride ion transport in epithelial cells, suggesting its potential as a therapeutic agent for cystic fibrosis .

Study 2: Antimicrobial Efficacy

In a comparative analysis of several benzodioxole compounds, N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine showed promising results against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Data Table: Biological Activities and Efficacy

Q & A

Q. What collaborative approaches integrate synthesis, computational modeling, and bioassays for comprehensive mechanistic analysis?

- Framework :

Synthesize derivatives with systematic structural variations.

Perform DFT calculations to predict electronic properties.

Validate predictions via kinetic studies (e.g., Hammett plots) and bioassays.

Use machine learning (e.g., Random Forest) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.